2-Acetyl-3-methylbenzo[b]thiophene 2-Acetyl-3-methylbenzo[b]thiophene
Brand Name: Vulcanchem
CAS No.: 18781-31-2
VCID: VC21030396
InChI: InChI=1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3
SMILES: CC1=C(SC2=CC=CC=C12)C(=O)C
Molecular Formula: C11H10OS
Molecular Weight: 190.26 g/mol

2-Acetyl-3-methylbenzo[b]thiophene

CAS No.: 18781-31-2

Cat. No.: VC21030396

Molecular Formula: C11H10OS

Molecular Weight: 190.26 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-3-methylbenzo[b]thiophene - 18781-31-2

Specification

CAS No. 18781-31-2
Molecular Formula C11H10OS
Molecular Weight 190.26 g/mol
IUPAC Name 1-(3-methyl-1-benzothiophen-2-yl)ethanone
Standard InChI InChI=1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3
Standard InChI Key HBTQKSGOEOVCBN-UHFFFAOYSA-N
SMILES CC1=C(SC2=CC=CC=C12)C(=O)C
Canonical SMILES CC1=CSC2=C1C=CC(=C2)C(=O)C

Introduction

2-Acetyl-3-methylbenzo[b]thiophene is a heterocyclic organic compound with the molecular formula C₁₁H₁₀OS. It is a derivative of benzo[b]thiophene, featuring an acetyl group at the second position and a methyl group at the third position on the thiophene ring. This compound is of interest due to its unique electronic properties and potential biological activities.

Synthesis Methods

The synthesis of 2-Acetyl-3-methylbenzo[b]thiophene typically involves the acylation of 3-methylbenzo[b]thiophene. A common method is the Friedel-Crafts acylation, where 3-methylbenzo[b]thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Biological Activities

2-Acetyl-3-methylbenzo[b]thiophene has been investigated for its potential biological activities. It is known to act as a serotonin transporter (SERT) inhibitor, which means it can bind to the serotonin transporter and prevent it from transporting serotonin. This property suggests potential applications in neurological or psychiatric treatments . Additionally, there is interest in its antimicrobial and anticancer properties, although further research is needed to fully understand these effects.

Reactivity and Applications

The reactivity of 2-Acetyl-3-methylbenzo[b]thiophene is influenced by its electron-rich thiophene and aromatic systems. The acetyl group can participate in hydrogen bonding or other interactions, influencing the compound's binding affinity and specificity. This unique structure allows for specific applications in various fields, distinguishing it from other similar compounds.

Comparison with Similar Compounds

2-Acetyl-3-methylbenzo[b]thiophene is distinct from other benzo[b]thiophene derivatives due to the specific positioning of its acetyl and methyl groups. For example, 2-Acetylbenzo[b]thiophene lacks the methyl group at the third position, while 3-Methylbenzo[b]thiophene lacks the acetyl group at the second position. The addition of an extra methyl group at the fifth position results in 2-Acetyl-3,5-dimethylbenzo[b]thiophene.

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